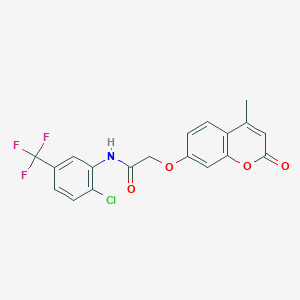

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Description

This compound is a hybrid molecule combining a substituted phenylacetamide moiety with a coumarin derivative. Its structure features:

- 4-Methyl-2-oxo-2H-chromen-7-yl (coumarin): A fused benzopyrone system with a methyl group at position 4 and an ether linkage at position 5.

- Acetamide bridge: Connects the phenyl and coumarin moieties, offering conformational flexibility.

While biological data for this compound is absent in the provided evidence, its structural motifs align with coumarin-acetamide hybrids known for antimicrobial, anti-inflammatory, or anticancer properties .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO4/c1-10-6-18(26)28-16-8-12(3-4-13(10)16)27-9-17(25)24-15-7-11(19(21,22)23)2-5-14(15)20/h2-8H,9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLFRJVENUCCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Information:

- Molecular Formula: C19H13ClF3NO4

- Molecular Weight: 411.759 g/mol

- CAS Number: 448911-00-0

- SMILES: O=C(Nc1cc(ccc1Cl)C(F)(F)F)COc1ccc2c(c1)oc(=O)cc2C

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor activity. For example, a study on thiazole derivatives demonstrated that structural modifications significantly influenced cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with cancer proliferation. Molecular dynamics simulations have suggested that similar compounds interact with target proteins primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial applications. A related study highlighted the antibacterial effects of thiazole derivatives, indicating that electron-withdrawing groups on the phenyl ring enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the molecular structure can enhance biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases lipophilicity and potential protein binding |

| Trifluoromethyl group | Enhances metabolic stability and bioactivity |

| Methyl group on chromenyl moiety | May improve interaction with biological targets |

The presence of electron-donating or withdrawing groups significantly affects the compound's overall pharmacological profile, often enhancing its potency against specific biological targets.

Case Studies

-

Anticancer Efficacy:

A study published in MDPI evaluated various derivatives of similar structures and found that certain modifications led to enhanced anticancer activity against multiple cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) . -

Antimicrobial Properties:

Another investigation focused on thiazole derivatives revealed significant antibacterial activity, suggesting that compounds with similar structural features could be developed as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following analogs are compared based on substituent variations and physicochemical properties:

Physicochemical and Spectral Comparisons

Melting Points:

- Compound 5j : 240–242°C (high due to intermolecular H-bonding from hydroxyl and nitro groups) .

- Trifluoroacetamide analog (): No explicit data, but trifluoromethyl groups typically lower melting points compared to nitro-substituted analogs.

Spectral Data:

IR Spectroscopy :

¹H-NMR :

Discussion of Substituent Impact

- Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance stability and electrophilicity but may reduce solubility. The target compound’s Cl/CF₃ balance offers moderate lipophilicity compared to nitro groups in 5j .

- Polar Groups (Morpholine-sulfonyl, Methoxy) : Improve solubility but may limit membrane permeability. The morpholine-sulfonyl analog () exemplifies this trade-off .

- Chirality : The (±)-R,S analog () highlights stereochemical considerations in bioactivity, absent in the target compound’s structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.